N-(1-phenylpropyl)thian-3-amine
Description
N-(1-phenylpropyl)thian-3-amine is a thiane-derived secondary amine characterized by a phenylpropyl substituent on the nitrogen atom. The phenylpropyl moiety likely contributes to lipophilicity, influencing bioavailability and receptor interactions.
Properties
IUPAC Name |
N-(1-phenylpropyl)thian-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-2-14(12-7-4-3-5-8-12)15-13-9-6-10-16-11-13/h3-5,7-8,13-15H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVQRHQDLLHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2CCCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpropyl)thian-3-amine typically involves the reaction of 1-phenylpropylamine with thian-3-amine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amine group of 1-phenylpropylamine attacks the electrophilic center of thian-3-amine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(1-phenylpropyl)thian-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
2-methyl-N-(3-phenoxypropyl)thian-3-amine
- Structural Difference: Replaces the phenylpropyl group with a 3-phenoxypropyl chain and adds a methyl group to the thiane ring.
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
- Core Structure : Substitutes thiane with a 1,3,4-thiadiazole ring.
- Synthesis : Prepared via POCl3-mediated cyclization of 4-phenylbutyric acid and N-phenylthiosemicarbazide, followed by pH adjustment and recrystallization .
Chiral 5-Aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones
- Key Feature : Incorporates a chiral 1-phenylpropyl group into a triazole-thione scaffold.
- Activity : Exhibits urease inhibition (IC50 values: 12–45 μM) and antimicrobial effects against Bacillus subtilis and E. coli . This highlights the role of the phenylpropyl group in enhancing bioactivity.
Physicochemical Properties
A comparison of melting points and synthetic yields reveals how substituents influence crystallinity and stability:
- Trends : Carboxamide derivatives (e.g., 2c, 2d) exhibit lower melting points compared to pyrazole-based amines (104–107°C), likely due to reduced hydrogen-bonding capacity .
Copper-Catalyzed Amination
- Example : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized using copper(I) bromide and cesium carbonate, yielding 17.9% .
Hydrazinolysis and Cyclization
- Example: Chiral thiosemicarbazides (precursors to triazole-thiones) were synthesized via hydrazinolysis and NaOH-mediated cyclization, achieving yields >70% .
- Advantage : High yields suggest efficient routes for nitrogen-heterocycle formation, applicable to thiane analogs.
Antimicrobial Effects
- Thiadiazole Derivative (I) : Exhibits activity against Gram-positive bacteria, attributed to the 1,3,4-thiadiazole core .
- Triazole-Thiones : Show broader-spectrum activity, including against E. coli, due to the combined effects of the phenylpropyl group and triazole-thione moiety .
Enzyme Inhibition
- Urease Inhibition : Chiral triazole-thiones (IC50: 12–45 μM) outperform standard inhibitors like thiourea (IC50: 21 μM), emphasizing the phenylpropyl group's role in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
